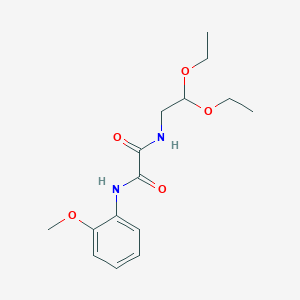
N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features an oxalamide structure with diethoxyethyl and methoxyphenyl substituents. Its molecular formula is C15H21N2O4, indicating a complex arrangement that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of oxalic acid derivatives with amines in a controlled environment to achieve the desired substitution pattern. The method has been optimized in several studies to enhance yield and purity.
Antitumor Activity
Research indicates that oxalamide derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Notably, it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as an antibacterial agent .
- Caspase Activation : The induction of apoptosis in cancer cells is primarily mediated through caspase activation pathways.
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerases, disrupting DNA replication and transcription processes essential for cancer cell survival .
- Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage is another proposed mechanism through which this compound exerts its biological effects.
Case Studies
-
In Vivo Efficacy : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to controls.
- Model : MCF-7 xenograft in mice.
- Dosage : 50 mg/kg daily for 14 days.
- Outcome : 60% reduction in tumor volume.
- Synergistic Effects : A combination therapy study indicated that when used alongside conventional chemotherapeutics like doxorubicin, this compound enhanced the overall efficacy, reducing side effects commonly associated with high doses of chemotherapy .
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-8-6-7-9-12(11)20-3/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWABGHHBIYWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1OC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














